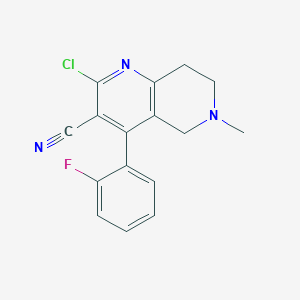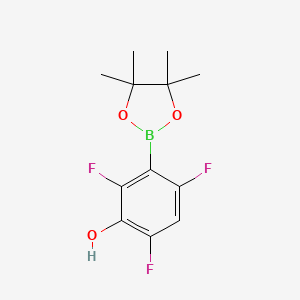![molecular formula C16H8F4 B12515758 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene CAS No. 797048-72-7](/img/structure/B12515758.png)
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene typically involves the use of electrophilic aromatic substitution reactions. One common method involves the reaction of 4-ethynyl-2-fluorobenzene with 1,2,3-trifluorobenzene under specific conditions to achieve the desired product . The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, Lewis acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorine functional groups but lacks the trifluorobenzene moiety.
1-Ethynyl-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of the trifluorobenzene moiety.
Uniqueness
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene is unique due to the combination of its ethynyl, fluorine, and trifluorobenzene groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
797048-72-7 |
|---|---|
Molecular Formula |
C16H8F4 |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
5-[2-(4-ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-3-5-12(13(17)7-10)6-4-11-8-14(18)16(20)15(19)9-11/h2-3,5,7-9H,1H2 |
InChI Key |
BNZBWCREWOBZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


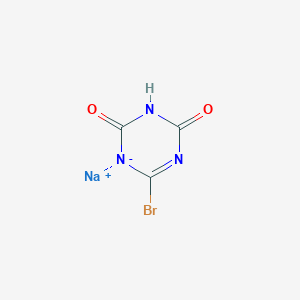
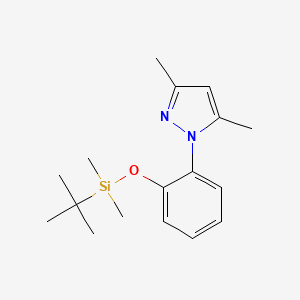
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
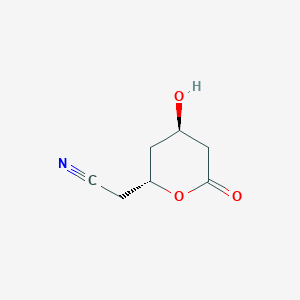
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
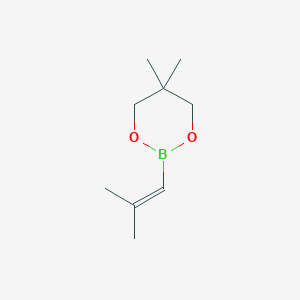

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)
![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)

